molecular formula C15H10ClN3O2 B11393174 N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide CAS No. 447455-56-3

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11393174
CAS No.: 447455-56-3
M. Wt: 299.71 g/mol
InChI Key: WYHXPCSFVQWRDU-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide group substituted with a 4-chlorophenyl and a 1,2,5-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-amino-1,2,5-oxadiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • 2-Bromo-N-(4-chlorophenyl)-N-hydroxybenzamide
  • N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide

Uniqueness

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to its specific substitution pattern and the presence of the 1,2,5-oxadiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

447455-56-3

Molecular Formula

C15H10ClN3O2

Molecular Weight

299.71 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C15H10ClN3O2/c16-12-8-6-10(7-9-12)13-14(19-21-18-13)17-15(20)11-4-2-1-3-5-11/h1-9H,(H,17,19,20)

InChI Key

WYHXPCSFVQWRDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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